(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin Pre-Assembled Conjugate vs. (S,R,S)-AHPC-Me: Fewer Synthetic Steps, Consistent Linker Geometry
(S,R,S)-AHPC-Me-CO-cyclohexene-Bpin incorporates both the VHL-recruiting ligand and a cyclohexene-Bpin linker into a single building block, eliminating the need for separate linker attachment and purification steps required when using (S,R,S)-AHPC-Me alone .
| Evidence Dimension | Synthetic efficiency and linker consistency |
|---|---|
| Target Compound Data | MW 678.69 g/mol; pre-attached cyclohexene-Bpin linker |
| Comparator Or Baseline | (S,R,S)-AHPC-Me, MW 444.59 g/mol, no linker [1] |
| Quantified Difference | One-step conjugation vs. multi-step linker attachment; pre-defined linker geometry eliminates variability. |
| Conditions | Standard PROTAC assembly via amide or Suzuki coupling. |
Why This Matters
Reduces synthetic labor and ensures consistent linker placement, critical for reproducible PROTAC activity.
- [1] Acetherapeutics. (S,R,S)-AHPC-Me. Product page IBDI-434305. View Source
